molecular formula C18H22N2O3S B5546349 5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5546349
M. Wt: 346.4 g/mol
InChI Key: OULMASHEVZYKOF-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one often involves complex reactions with various reagents and conditions. For instance, Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes using related compounds by utilizing elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic and crystallographic techniques. V. Nesterov (2004) described the structural conformation of 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone, a compound with structural similarities, using X-ray crystallography (Nesterov, 2004).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of novel structures with varied properties. For example, S. A. Halim and M. Ibrahim (2022) studied the ring opening followed by ring closure reactions in the synthesis of novel compounds, highlighting the complexity and versatility of chemical transformations (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are critical in understanding the behavior of such compounds. Studies like those conducted by R. Q. Lamphon et al. (2004), which investigate the condensation and cyclocondensation of related compounds, provide insight into their physical characteristics (Lamphon et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability under different conditions, are essential for understanding the potential applications of these compounds. Studies like those by P. S. Patel et al. (2010) offer insights into the synthesis and reactivity of related compounds (Patel et al., 2010).

Scientific Research Applications

Synthesis and Biological Activity

  • A study explored the synthesis and pharmacological evaluation of novel derivatives with similar structural features, showing significant antimicrobial activity against various microorganisms, suggesting the potential for these compounds in developing new antibacterial and antifungal agents (Suresh et al., 2016).

Antioxidant Properties

  • Thiazolidinone derivatives were synthesized and characterized, showing efficiency as antioxidants for local base stock oil, indicating their potential in industrial applications to improve the oxidative stability of oils (Mohammed et al., 2019).

Molecular Stability and Docking Studies

  • Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole highlighted the anti-cancer properties of these compounds, showcasing their relevance in medicinal chemistry and drug design (Karayel, 2021).

Pharmaceutical Applications

  • Research on esters derived from specific benzoic acid and substituted 1-piperidineethanol demonstrated potent agonistic activities on 5-HT4 receptors, suggesting the utility of these compounds in developing drugs for gastrointestinal and psychiatric disorders (Yang et al., 1997).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-23-15-10-13(4-5-14(15)21)11-16-17(22)19-18(24-16)20-8-6-12(2)7-9-20/h4-5,10-12,21H,3,6-9H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMASHEVZYKOF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCC(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

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